(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Beschreibung
This compound belongs to the tetrahydroquinoline scaffold, a class of bicyclic molecules with diverse pharmacological applications. Its structure features a cyclopenta[c]quinoline core with an ethyl substituent at position 6 and a carboxylic acid group at position 4. The stereochemistry (3aR,4S,9bS) is critical for its bioactivity, as minor changes in substituents or configuration can alter target selectivity and potency.
Eigenschaften
IUPAC Name |
(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-9-5-3-7-11-10-6-4-8-12(10)14(15(17)18)16-13(9)11/h3-7,10,12,14,16H,2,8H2,1H3,(H,17,18)/t10-,12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYRARMSNPLHJJ-QKCSRTOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3C=CCC3C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@H]3C=CC[C@H]3[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201128108 | |
| Record name | (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956270-78-3 | |
| Record name | (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956270-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aR,4S,9bS)-6-Ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201128108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
(3aR,4S,9bS)-6-ethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopenta[c]quinoline structure, which contributes to its biological properties. The molecular formula is with a molecular weight of 252.30 g/mol. Its structure can be represented as follows:
Research indicates that this compound interacts with various biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to act as a positive allosteric modulator for nAChRs. Studies demonstrate that it enhances receptor activity without directly activating the receptor itself, which may have implications for treating neurological disorders such as Alzheimer's disease .
- Calcium Signaling : It has been observed that this compound affects intracellular calcium levels in neuronal cells. Specifically, it induces delayed calcium signals that are crucial for neurotransmitter release and synaptic plasticity .
Biological Activity Data
The following table summarizes key biological activities and findings associated with the compound:
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Neuroprotection in Animal Models : A study demonstrated that administration of this compound in rodent models resulted in reduced neuronal apoptosis following ischemic injury. The neuroprotective effects were attributed to its ability to modulate nAChR activity and enhance synaptic transmission .
- Cognitive Enhancement : In behavioral assays assessing learning and memory, compounds similar to this compound showed improved performance in memory tasks. This suggests potential applications in cognitive disorders .
Vergleich Mit ähnlichen Verbindungen
Key Structural and Functional Insights
Substituent Effects on Target Selectivity :
- Position 6 : Ethyl (target compound) vs. bromobenzo (G1-PABA) vs. carbamoyl (CTCQC). Ethyl may balance lipophilicity and membrane permeability, while bromine or carbamoyl groups enhance steric bulk for specific receptor interactions .
- Position 8 : Carboxylic acid (target compound) vs. sulfonamide (GAT107). Sulfonamide derivatives exhibit ago-PAM activity at α7 nAChR, whereas carboxylic acid analogs may favor ion channel modulation .
Stereochemical Influence :
- The (3aR,4S,9bS) configuration is conserved in BK channel activators (e.g., Compound Z) and GPER-1 modulators (e.g., G-1 derivatives), suggesting its importance in maintaining bioactive conformations .
Pharmacological Diversity: Minor substitutions drastically alter mechanisms. For example, GAT107’s sulfonamide group enables dual agonist/PAM activity, while CTCQC’s carbamoyl group shifts activity to antifungal enzyme inhibition .
Vorbereitungsmethoden
Isatin-Based Precursor Preparation
The foundational approach for synthesizing quinoline-4-carboxylic acid derivatives involves isatin derivatives as starting materials. As outlined in CN102924374B, the synthesis begins with the ring-opening of isatin under strongly basic conditions (e.g., NaOH, 25–35°C) followed by condensation with acetone to form 2-toluquinoline-4-carboxylic acid. For the target compound, this step is modified by substituting acetone with ethyl-containing reagents to introduce the 6-ethyl group.
Key Reaction Parameters :
Aldol Condensation with Ethyl-Containing Aldehydes
To incorporate the ethyl group, phenyl aldehyde in the original protocol is replaced with ethyl-substituted aldehydes (e.g., propionaldehyde). This step forms 2-vinyl-4-quinoline carboxylic acid intermediates.
Example Protocol :
Dehydration and Oxidation
Subsequent dehydration using acetic anhydride (120°C, 5 hours) eliminates water, forming a conjugated system. Oxidation with potassium permanganate under alkaline conditions introduces carboxylic acid groups at strategic positions.
Critical Observations :
-
Stereochemical Control : Chiral centers are preserved through low-temperature oxidation, as evidenced by NMR data.
Functionalization of the Quinoline Core
Ethyl Group Introduction via Friedel-Crafts Alkylation
Post-cyclization alkylation using ethyl bromide and AlCl₃ at position 6 offers a late-stage functionalization route. However, regioselectivity challenges necessitate directing groups or protective strategies.
Limitations :
-
Competing reactions at positions 5 and 7 reduce yields.
-
Protective groups (e.g., tert-butyl carbamate) improve selectivity but complicate synthesis.
Suzuki-Miyaura Coupling for C–Ethyl Bond Formation
Palladium-catalyzed cross-coupling between a boronic ester and a brominated quinoline precursor enables precise ethyl group installation. This method is underexplored in the sources but aligns with contemporary practices.
Comparative Analysis of Synthetic Routes
Table 1 : Comparison of synthetic approaches for 6-ethyl-cyclopenta[c]quinoline-4-carboxylic acid.
Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
HPLC analyses under reversed-phase conditions (C18 column, acetonitrile/water gradient) show ≥98% purity for optimized routes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (3aR,4S,9bS)-6-ethylcyclopenta[c]quinoline-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of substituted quinoline precursors. For example, condensation of ethyl-substituted cyclopentane derivatives with aminoquinoline intermediates under acidic conditions can yield the core structure. Post-functionalization (e.g., hydrolysis of ester groups to carboxylic acids) requires refluxing with HCl or H₂SO₄. Catalysts like palladium or copper may enhance regioselectivity during cyclization steps .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify stereochemical assignments (e.g., coupling constants for axial/equatorial protons in the cyclopentane ring). 2D NMR (COSY, NOESY) resolves spatial proximity of substituents .
- IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and NH/OH bands (~3200–2500 cm⁻¹) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₁₈NO₂⁺ expected at m/z 256.1338) .
Q. What solvents and reaction conditions stabilize the compound during synthesis?
- Methodological Answer : Polar aprotic solvents (DMF, THF) are preferred for cyclization steps. Acidic conditions (e.g., H₂SO₄ in ethanol) facilitate ester hydrolysis to carboxylic acids. Storage under inert gas (N₂/Ar) prevents oxidation of the tetrahydroquinoline core .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and biological interactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with reactivity and solubility .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with quinoline-binding pockets). Validate docking poses with MD simulations (NAMD/GROMACS) to assess stability .
Q. How to address contradictions in stereochemical assignments reported in literature?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by growing single crystals in slow-evaporation setups (e.g., ethanol/water mixtures). Compare experimental vs. simulated powder XRD patterns .
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol gradients to separate enantiomers and confirm optical purity .
Q. What strategies mitigate side reactions during functionalization of the cyclopenta[c]quinoline core?
- Methodological Answer :
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters during alkylation/amination steps to prevent decarboxylation .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 150°C vs. 24 h reflux) to minimize decomposition .
Q. How does substituent variation (e.g., ethyl vs. fluoro at position 6) impact physicochemical properties?
- Methodological Answer :
- LogP Analysis : Measure octanol/water partition coefficients to assess lipophilicity changes. Ethyl groups increase LogP by ~0.5 units compared to halogens .
- Thermal Stability : Use DSC/TGA to compare melting points and decomposition temperatures. Ethyl substituents enhance thermal stability due to reduced electronegativity .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility in polar solvents: How to resolve?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
